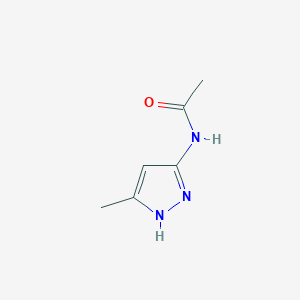

N-(5-methyl-1H-pyrazol-3-yl)acetamide

Overview

Description

N-(5-methyl-1H-pyrazol-3-yl)acetamide (NMPAA) is a compound with a wide range of applications in scientific research. It is a pyrazole-based molecule with a molecular weight of 153.17 g/mol and a melting point of 185-188°C. NMPAA is a white crystalline solid that is soluble in methanol and ethanol and insoluble in water. It has been studied for its potential uses in the fields of biochemistry and physiology, as well as its applications in laboratory experiments.

Scientific Research Applications

-

Crystal Structure Analysis

- Field : Structural Chemistry

- Application : The compound is used in the study of crystal structures. The title molecule, C13H16N4O, adopts an angular conformation .

- Method : The study involves Hirshfeld surface analysis and density functional theory (DFT) at the B3LYP/ 6–311 G(d,p) level .

- Results : The optimized structure calculated using DFT is compared with the experimentally determined structure in the solid state. The calculated HOMO–LUMO energy gap is 5.0452 eV .

-

Pharmacological Applications

- Field : Medicinal Chemistry

- Application : The pyrazolyl-acetamide family, which includes N-(5-methyl-1H-pyrazol-3-yl)acetamide, is important in medicinal chemistry because of the wide range of pharmacological applications .

- Method : These compounds are synthesized and then biologically evaluated .

- Results : They have been found to have anti-inflammatory, antimicrobial, anticancer, and anti-amoebic properties. They also have antioxidant activity .

-

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

- Field : Biochemistry

- Application : A series of N-(5-methyl-1H-pyrazol-3-yl)acetamide ethers have been discovered and characterized as GIRK channel activators .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The results or outcomes obtained are not specified .

-

Androgen Receptor Antagonist

- Field : Oncology

- Application : Compounds bearing a similar structure to N-(5-methyl-1H-pyrazol-3-yl)acetamide have been explored for the treatment of prostate cancer .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The results or outcomes obtained are not specified .

-

Coordination Complexes

- Field : Coordination Chemistry

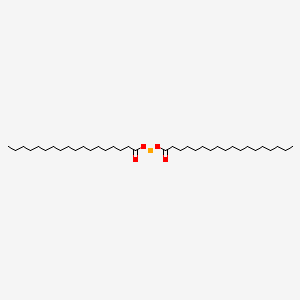

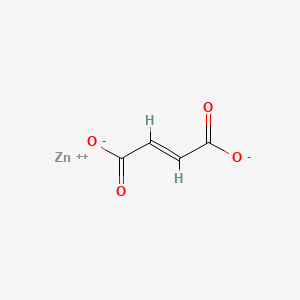

- Application : Two mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), namely [Cd(L1)2Cl2] (C1) and Cu(L1)2(C2H5OH)22 (C2) and one mononuclear complex Fe(L2)2(H2O)22·2H2O (C3), have been synthesized and characterized .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The crystal packing analysis of C1, C2 and C3, revealed 1D and 2D supramolecular architectures, respectively, via various hydrogen bonding interactions . Furthermore, evaluation in vitro of the ligands and their metal complexes for their antibacterial activity against Escherichia coli (ATCC 4157), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923) and Streptococcus fasciens (ATCC 29212) strains of bacteria, revealed outstanding results compared to chloramphenicol, a well-known antibiotic, with a normalized minimum inhibitory concentration as low as 5 μg mL −1 .

-

Synthesis of Bioactive Chemicals

- Field : Organic Chemistry

- Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The results or outcomes obtained are not specified .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : Two mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), namely [Cd(L1)2Cl2] (C1) and Cu(L1)2(C2H5OH)22 (C2) and one mononuclear complex Fe(L2)2(H2O)22·2H2O (C3), obtained after in situ oxidation of L1, have been synthesized and characterized . These complexes have shown outstanding antibacterial activity against Escherichia coli (ATCC 4157), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923) and Streptococcus fasciens (ATCC 29212) strains of bacteria .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The results revealed outstanding results compared to chloramphenicol, a well-known antibiotic, with a normalized minimum inhibitory concentration as low as 5 μg mL −1 .

-

Nitrification Inhibitor

- Field : Agriculture

- Application : N-(5-methyl-1H-pyrazol-3-yl)acetamide (MPA) has been described as a nitrification inhibitor which is storage stable both in hydrolysis and in combination with urea .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The results or outcomes obtained are not specified .

-

Synthesis of Bioactive Chemicals

- Field : Organic Chemistry

- Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Method : The exact method of application or experimental procedure is not specified .

- Results : The results or outcomes obtained are not specified .

properties

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFRABHJXNJTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412965 | |

| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

CAS RN |

83725-05-7 | |

| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

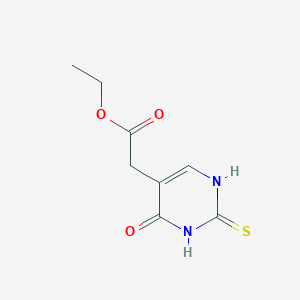

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)